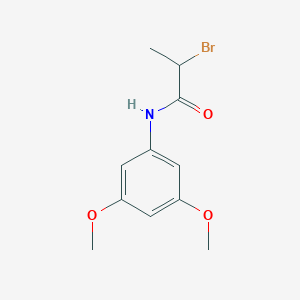

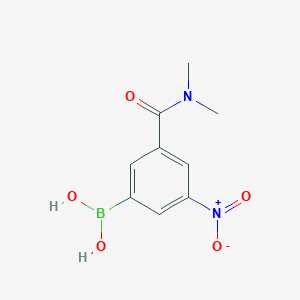

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

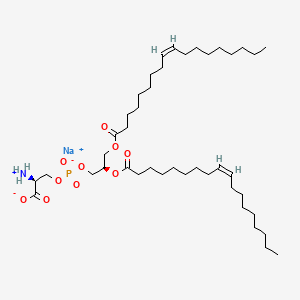

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one, commonly referred to as AMPP, is a small molecule used in biological and chemical research. AMPP is a heterocyclic compound containing a pyrazole ring and a pyrimidine ring. It is a potent inhibitor of several enzymes, including protein kinase C, cyclooxygenase-2, and phosphodiesterase-4. AMPP has been used in numerous biological and chemical research studies due to its ability to inhibit these enzymes.

Scientific Research Applications

Cyclopalladation Studies

Caygill and Steel (1990) investigated the use of pendant pyrazole groups, such as 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one, in inducing cyclopalladation in 2-phenylpyrimidines. Their study focused on the coordination behavior and product formation when different pyrazole-substituted pyrimidines were subjected to cyclopalladation reactions (Caygill & Steel, 1990).

Anticancer and Anti-Inflammatory Properties

Rahmouni et al. (2016) explored the synthesis of novel derivatives including 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one and evaluated their biological activities. These compounds were tested for their anticancer and anti-5-lipoxygenase activities, indicating potential applications in therapeutic treatments (Rahmouni et al., 2016).

Analgesic and Antimicrobial Activities

Chikkula and Sundararajan (2017) synthesized benzimidazole analogs substituted with structures like 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one. They examined these compounds for their analgesic, anti-inflammatory, and antimicrobial activities, providing insights into their potential pharmaceutical applications (Chikkula & Sundararajan, 2017).

Aurora Kinase Inhibition in Cancer Treatment

A study by ヘンリー,ジェームズ (2006) discussed compounds including 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one as potential Aurora kinase inhibitors. This application is significant in cancer therapy as Aurora kinase plays a crucial role in cell division (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Heteroaromatic Ligands

Ivashchenko et al. (1980) conducted research on the synthesis of heteroaromatic ligands containing pyrimidine rings, including compounds like 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one. Their study provided valuable insights into the chemical properties and potential applications of these ligands in various fields (Ivashchenko et al., 1980).

Anti-Tubercular Activity

Erkin et al. (2021) explored compounds including 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one for their anti-tubercular properties. They assessed the minimal inhibitory concentrations against Mycobacterium tuberculosis, offering insights into new treatments for tuberculosis (Erkin et al., 2021).

Antiviral Properties

Munier-Lehmann et al. (2015) reported on pyrimidine derivatives as inhibitors of human dihydroorotate dehydrogenase, demonstrating notable antiviral properties. This study highlights the potential use of these compounds in antiviral therapies (Munier-Lehmann et al., 2015).

properties

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c1-9-7-12(15)19(18-9)14-16-11(8-13(20)17-14)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAWKBUXKXZHKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC(=CC(=O)N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)

![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)

![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)

![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)